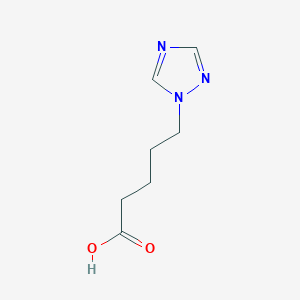
5-(1h-1,2,4-Triazol-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid is an organic compound characterized by the presence of a triazole ring attached to a pentanoic acid chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable triazole precursor with a pentanoic acid derivative. One common method includes the use of 1,2,4-triazole and 5-bromopentanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
作用機序
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
類似化合物との比較
Similar compounds to 5-(1H-1,2,4-triazol-1-yl)pentanoic acid include:
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound has a similar triazole ring but is attached to a nicotinic acid moiety instead of a pentanoic acid chain.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another related compound where the triazole ring is attached to a benzoic acid structure.
The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring with the flexibility of the pentanoic acid chain, making it versatile for various applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
5-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2,(H,11,12) |
InChIキー |
YMSVJOHEYYIVBL-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


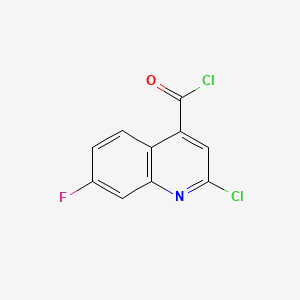
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
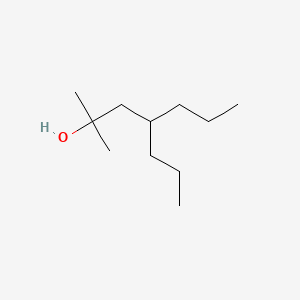
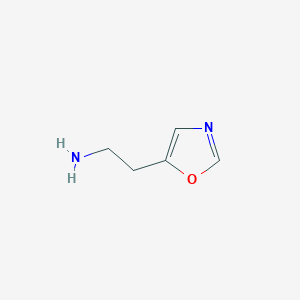
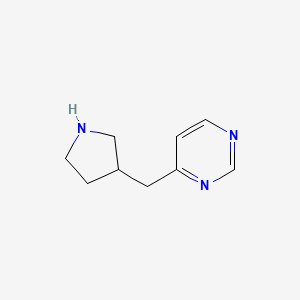
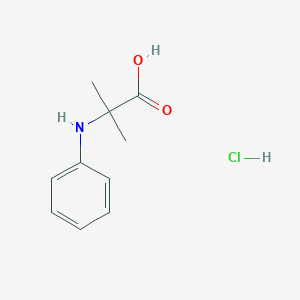
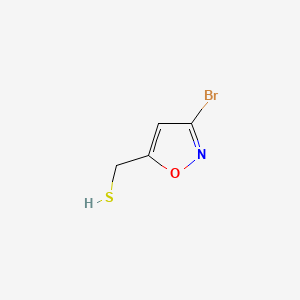
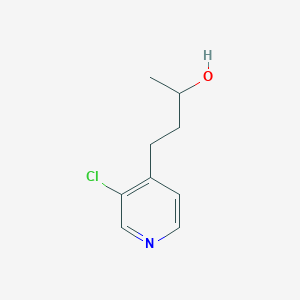

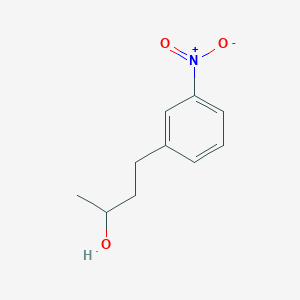
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
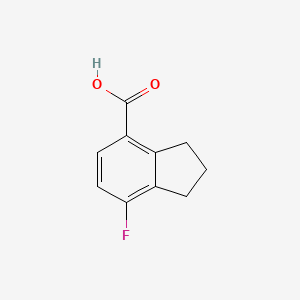
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
